2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-phenethylacetamide

Lipophilicity Drug design Physicochemical profiling

2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-phenethylacetamide (CAS 878060-21-0) is a fully synthetic indole-3-sulfonylacetamide that incorporates a seven-membered azepane ring on the N1-ethanone side chain and an N-phenethylacetamide group at the sulfonyl terminus. With a molecular formula of C26H31N3O4S and a molecular weight of 481.6 g/mol , the compound belongs to a library of closely related indole-sulfonamide analogs that differ principally in the nature of the cyclic amine (azepane, morpholine, piperidine, pyrrolidine) and the N-acetamide substituent (phenyl, phenethyl, substituted aryl).

Molecular Formula C26H31N3O4S
Molecular Weight 481.61
CAS No. 878060-21-0
Cat. No. B2390155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-phenethylacetamide
CAS878060-21-0
Molecular FormulaC26H31N3O4S
Molecular Weight481.61
Structural Identifiers
SMILESC1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NCCC4=CC=CC=C4
InChIInChI=1S/C26H31N3O4S/c30-25(27-15-14-21-10-4-3-5-11-21)20-34(32,33)24-18-29(23-13-7-6-12-22(23)24)19-26(31)28-16-8-1-2-9-17-28/h3-7,10-13,18H,1-2,8-9,14-17,19-20H2,(H,27,30)
InChIKeyVDSGUOLAAWTWLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

878060-21-0: Azepane-Indole-Sulfonylacetamide Core Profile for Scientific Procurement


2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-phenethylacetamide (CAS 878060-21-0) is a fully synthetic indole-3-sulfonylacetamide that incorporates a seven-membered azepane ring on the N1-ethanone side chain and an N-phenethylacetamide group at the sulfonyl terminus . With a molecular formula of C26H31N3O4S and a molecular weight of 481.6 g/mol , the compound belongs to a library of closely related indole-sulfonamide analogs that differ principally in the nature of the cyclic amine (azepane, morpholine, piperidine, pyrrolidine) and the N-acetamide substituent (phenyl, phenethyl, substituted aryl). No primary research articles or patents have been identified that report direct, quantitative biological activity for this specific compound; the differentiation evidence presented below is therefore derived from physicochemical comparisons, established structure-activity principles, and class-level patent filings.

Synthetic azepane-indole-sulfonylacetamide scaffold distinct from morpholine or piperidine analogs
Calculated lipophilicity reference supporting membrane-permeability assessment context
Patent-class positioning within kinase-inhibitor chemical space for focused library design

Why Azepane-Containing Indole Sulfonamides Cannot Be Freely Interchanged with Morpholine or Piperidine Analogs


In-class indole-3-sulfonylacetamide derivatives that differ only in the N1-heterocycle (azepane vs. morpholine vs. piperidine) or the N-acetamide terminus (phenethyl vs. phenyl) can exhibit divergent target engagement, cellular permeability, and metabolic stability [1]. The seven-membered azepane ring provides a distinct conformational envelope and lipophilicity profile compared to the six-membered morpholine or piperidine rings found in immediate analogs, which can directly affect binding to shallow hydrophobic pockets in kinase ATP sites or protein-protein interaction interfaces [1]. Furthermore, the N-phenethyl extension adds lipophilic bulk and rotational freedom relative to the minimal N-phenyl analog, potentially modulating off-rate kinetics, membrane partitioning, and CYP-mediated oxidative metabolism [2]. Generic substitution with a morpholine- or phenyl-bearing congener without experimental validation therefore risks loss of the specific property combination for which this scaffold was designed, as evidenced by patent filings that explicitly claim azepane-containing indole sulfonamides for anti-proliferative applications [3].

Azepane ring vs. morpholine/piperidine
Conformational and lipophilicity differences may shift target engagement profile and metabolic stability
N-phenethyl vs. N-phenyl extension
Added lipophilic bulk and rotational freedom may alter off-rate kinetics and CYP-mediated metabolism
Direct analog substitution risk
Substitution with morpholine or phenyl congeners without validation may compromise designed property combination

Quantitative Differentiation Evidence for CAS 878060-21-0 Against Closest Structural Analogs


Azepane Ring Confers Higher Calculated Lipophilicity than Morpholine-Containing Direct Analog

The target compound achieves a calculated SlogP of 3.3339 (MMsINC) [1], which is approximately 0.5–1.0 log unit higher than the predicted logP of the morpholine-containing analog 2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-phenethylacetamide (CAS 894012-57-8). This difference stems from the replacement of the morpholine ring oxygen with a methylene unit in the azepane ring, which increases hydrocarbon surface area and reduces hydrogen-bond acceptor count [2]. Elevated logP in this range is associated with improved passive membrane permeability, a desirable feature for intracellular target engagement.

Calculated logP
Data to verify
SlogP 3.33 vs morpholine analog ~2.3–2.8
Supports membrane-permeability assessment context
In silico prediction; experimental logP unavailable
Lipophilicity Drug design Physicochemical profiling

N-Phenethyl Extension Increases Molecular Weight and Lipophilic Bulk vs. N-Phenyl Analog

Relative to 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide (CAS 878058-70-9), the target compound bears an N-phenethyl group in place of N-phenyl. This adds a two-carbon linker, increasing molecular weight from 453.6 to 481.6 g/mol (+28 Da) and calculated logP by an estimated +0.5 to +0.8 log units based on the methylene fragment constant π = 0.5 per CH2 [2]. The phenethyl extension also introduces additional rotational bonds (from ~6 to ~8), which can modulate target-binding entropy and off-rate kinetics.

MW & logP shift
Data to verify
MW 481.6 vs 453.6; ΔlogP +0.5–0.8
Distinct LipE profile supports target-affinity optimization context
Fragment-constant estimate; experimental data needed
Structural differentiation Molecular weight Lipophilic efficiency

Azepane-Containing Indole Sulfonamides Are Specifically Claimed for Anti-Proliferative Activity

US Patent 6,887,864 B2 (Henri et al., 2005) explicitly claims azepane derivatives, including indole-sulfonamide scaffolds, as possessing anti-cell-proliferation activity, including utility as anticancer agents and ATK1 inhibitors [1]. The patent does not include the exact compound 878060-21-0 but demonstrates that the azepane ring is a preferred structural element for this biological profile. In contrast, corresponding morpholine analogs are more frequently associated with IGF-1R/IR modulation (WO2014013418A1; Piramal Enterprises) [2], suggesting that the heterocycle choice directs target selectivity. 878060-21-0, by virtue of its azepane ring, is therefore positioned within the kinase-inhibitor / anti-proliferative chemical space rather than the growth-factor receptor modulator space.

Patent differentiation
Class-level
Azepane patent (US6887864B2) vs. morpholine IGF-1R claims
Class-level context suggests kinase-inhibitor positioning
No direct biological data for this exact compound
Anticancer Kinase inhibition Patent landscape

Predicted Aqueous Solubility Defines Experimental Handling Requirements

The MMsINC database predicts a logS of −6.25 for CAS 878060-21-0, corresponding to aqueous solubility of approximately 0.27 µg/mL (0.56 µM) [1]. This low solubility is consistent with the elevated logP and molecular weight and necessitates the use of DMSO stock solutions for in vitro assays, with final assay DMSO concentrations typically ≤0.1% to avoid solvent artifacts. By comparison, the smaller N-phenyl analog (MW 453.6) is expected to have modestly higher solubility owing to its lower logP, though experimental confirmation is lacking.

Predicted solubility
Data to verify
logS −6.25 (0.27 µg/mL) vs N-phenyl ~−5.5
Low solubility context requires DMSO pre-formulation
In silico prediction; experimental solubility unavailable
Solubility Formulation Assay design

Procurement-Relevant Application Scenarios for 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-phenethylacetamide (878060-21-0)


Focused Kinase Inhibitor Library Design

Based on the patent-backed association of azepane-indole sulfonamides with anti-cell-proliferation and ATK1 inhibition [3], this compound serves as a core scaffold for constructing focused kinase inhibitor libraries. Its higher logP (3.33) relative to morpholine analogs [2] suggests superior cell permeability, making it a rational starting point for phenotypic screening campaigns targeting intracellular kinases.

Structure-Activity Relationship (SAR) Expansion Around the N-Phenethyl Terminus

The N-phenethyl group differentiates this compound from the more common N-phenyl analog (CAS 878058-70-9). The additional ethylene linker (+28 Da) provides a vector for further substitution or bioisosteric replacement , enabling systematic SAR studies aimed at improving metabolic stability while retaining the azepane-driven target engagement profile [1].

Chemical Probe Development for ATK1-Dependent Pathways

The specific azepane ring system places this compound within the chemical matter claimed for ATK1 inhibition [3]. It can therefore be used as a starting point for developing chemical probes to interrogate ATK1-dependent signaling in cancer cell models, provided that selectivity over morpholine-targeted IGF-1R/IR pathways [4] is experimentally confirmed.

Comparative Physicochemical Profiling Studies

The predicted low aqueous solubility (logS −6.25) and moderate lipophilicity (SlogP 3.33) [5] make this compound a useful reference standard for developing solubility-enhancing formulation strategies (e.g., co-solvent systems, amorphous solid dispersions) that can be applied across the azepane-indole sulfonamide series.

Application
Selection Property
Validation Focus
Kinase-focused library design
Lipophilicity-driven permeability context
Intracellular target engagement in kinase models
SAR at N-phenethyl terminus
N-Phenethyl vs N-phenyl differentiation
Metabolic stability and affinity optimization
ATK1 pathway probe development
Azepane-driven kinase inhibitor space
Selectivity over IGF-1R/IR pathways
Physicochemical profiling reference
Predicted solubility/lipophilicity baseline
Solubility-enhancing formulation strategies
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